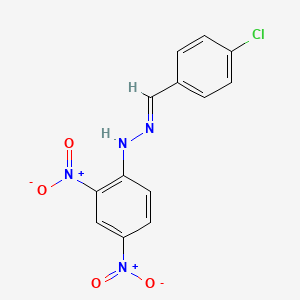
N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, commonly known as DMPA, is a chemical compound that has been widely used in scientific research for its unique properties. It is a small molecule that acts as a selective antagonist of the TRPM8 ion channel, which is involved in the sensation of cold temperatures.
作用机制
DMPA acts as a selective antagonist of the TRPM8 ion channel by binding to a specific site on the channel and preventing its activation by cold temperatures and menthol. This blockade of the TRPM8 channel results in a decrease in calcium influx and subsequent downstream signaling events.
Biochemical and Physiological Effects:
The blockade of the TRPM8 channel by DMPA has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that DMPA can inhibit the proliferation of prostate cancer cells by blocking TRPM8-mediated calcium signaling. In addition, DMPA has been shown to reduce the severity of neuropathic pain in animal models by blocking TRPM8-mediated cold hypersensitivity.
实验室实验的优点和局限性
One of the major advantages of using DMPA in lab experiments is its selectivity for the TRPM8 channel. This allows researchers to specifically target the TRPM8 channel without affecting other ion channels. However, one limitation of using DMPA is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the use of DMPA in scientific research. One area of interest is the role of TRPM8 in cancer progression and metastasis. DMPA has been shown to inhibit the proliferation of prostate cancer cells, and further studies are needed to determine if it has similar effects on other types of cancer cells. In addition, the development of more soluble analogs of DMPA could improve its effectiveness in lab experiments.
Conclusion:
In conclusion, DMPA is a valuable tool for studying the function of the TRPM8 ion channel in physiological and pathological processes. Its selectivity for the TRPM8 channel and its ability to block TRPM8-mediated calcium signaling make it a useful compound in scientific research. Further studies are needed to determine the full extent of its potential applications in the fields of cancer research and pain management.
合成方法
The synthesis of DMPA involves the reaction of 3,5-dimethylphenyl isocyanate with N-methyl-N-phenylsulfonamide in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure DMPA. The synthesis of DMPA has been well-established and has been reported in several scientific journals.
科学研究应用
DMPA has been widely used in scientific research to study the function of the TRPM8 ion channel. TRPM8 is a calcium-permeable ion channel that is activated by cold temperatures and menthol. DMPA has been shown to selectively block the TRPM8 channel without affecting other ion channels, making it a valuable tool for studying the role of TRPM8 in physiological and pathological processes.
属性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13-9-14(2)11-15(10-13)18-17(20)12-19(23(3,21)22)16-7-5-4-6-8-16/h4-11H,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXSWRPCPZEGGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-furyl)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5700458.png)

![methyl 2-{[(2,4-dichlorophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5700467.png)

![6-(2-chlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5700479.png)

![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3-methylbenzenecarboximidamide](/img/structure/B5700486.png)
![7-[(4-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5700496.png)


![10-(1,3-benzodioxol-5-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5700533.png)
![2-(3-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5700541.png)

![2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5700549.png)